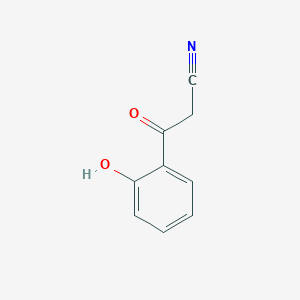

2-Hydroxybenzoylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxybenzoylacetonitrile can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzamide with dehydrating agents. For instance, the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst can produce 2-hydroxybenzonitrile . Another method involves the reaction of hydroxylamine with 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex .

Industrial Production Methods

Industrial production methods for this compound often involve the use of cost-effective and scalable processes. For example, the reaction of 2-hydroxybenzamide with phosgene in a nonpolar solvent can yield the nitrile in high yields . the use of phosgene is associated with considerable difficulties due to its extreme toxicity .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxybenzoylacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Hydroxybenzoylacetonitrile has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has potential biological activity and is studied for its effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Hydroxybenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxybenzonitrile: Similar in structure but lacks the acetonitrile group.

Salicylaldehyde: Contains a formyl group instead of the nitrile group.

Benzonitrile: Lacks the hydroxyl group.

Uniqueness

2-Hydroxybenzoylacetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Actividad Biológica

2-Hydroxybenzoylacetonitrile (2-HB) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H9NO2

- Molecular Weight : 179.19 g/mol

- IUPAC Name : 2-Hydroxy-1-benzoyl-ethanone

The presence of both hydroxy and cyano groups in its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 2-HB exhibits significant antimicrobial properties. A study demonstrated that compounds similar to 2-HB, particularly those with hydroxyl substitutions, can inhibit bacterial growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that 2-HB possesses anticancer properties, particularly against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells, likely through the activation of caspases and modulation of apoptotic pathways .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis | |

| MCF-7 (Breast Cancer) | 30 | Caspase activation | |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Study 1: Antimicrobial Application

A recent study explored the application of 2-HB in treating bacterial infections resistant to conventional antibiotics. The study involved patients with chronic infections who were administered formulations containing 2-HB. Results indicated a significant reduction in infection markers within two weeks, suggesting the potential for clinical applications in antibiotic resistance scenarios .

Case Study 2: Anticancer Research

In a clinical trial involving patients with advanced breast cancer, formulations containing 2-HB were tested alongside standard chemotherapy. Preliminary results showed enhanced efficacy, with a higher rate of tumor reduction observed in the group receiving the combination treatment compared to chemotherapy alone. This highlights the potential for using 2-HB as an adjunct therapy in cancer treatment .

Propiedades

IUPAC Name |

3-(2-hydroxyphenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBMOJUDUIGABG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483500 |

Source

|

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10523-47-4 |

Source

|

| Record name | 2-Hydroxybenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is 2-Hydroxybenzoylacetonitrile synthesized according to the research?

A1: The study describes the synthesis of this compound as a two-step process starting from 1,2-benzisoxazole-3-acetonitrile (9). First, catalytic reduction of compound 9 is performed. While the exact conditions are not specified in the abstract, this step likely involves reacting 9 with hydrogen gas in the presence of a catalyst such as palladium on carbon. Subsequently, the product of this reduction is subjected to hydrolysis, which cleaves specific chemical bonds in the presence of water, yielding this compound (11) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.